Product packaging for Glutamyl-S-(1,2-dichlorovinyl)cysteine(Cat. No.:CAS No. 142678-05-5)

Glutamyl-S-(1,2-dichlorovinyl)cysteine

Cat. No.: B234679
CAS No.: 142678-05-5
M. Wt: 345.2 g/mol
InChI Key: MNMCREGVBDLIDT-ZKNKFSEWSA-N
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Description

Overview of S-Conjugate Metabolism in Xenobiotic Biotransformation Pathways

The metabolic processing of foreign substances, or xenobiotics, is a fundamental biological process designed to detoxify and eliminate these compounds from the body. wikipedia.orgmhmedical.com This biotransformation is typically organized into distinct phases. Phase I reactions modify the chemical structure of a xenobiotic, often by introducing or exposing polar functional groups. wikipedia.orgmhmedical.com Following this, Phase II reactions conjugate these modified compounds with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. wikipedia.orgmhmedical.com

A primary Phase II detoxification route is the mercapturic acid pathway. nih.gov This pathway begins with the conjugation of a xenobiotic with glutathione (B108866) (GSH), a tripeptide, in a reaction frequently catalyzed by glutathione S-transferases (GSTs). nih.govnih.gov The resulting glutathione S-conjugate, such as S-(1,2-dichlorovinyl)glutathione (DCVG), undergoes further processing. nih.govoup.com The enzyme γ-glutamyltranspeptidase (GGT) first removes the glutamate (B1630785) residue, followed by the action of dipeptidases which cleave the glycine (B1666218) residue, yielding a cysteine S-conjugate like S-(1,2-dichlorovinyl)-L-cysteine (DCVC). nih.govnih.govnih.gov This cysteine conjugate can then be acetylated by an N-acetyltransferase to form a mercapturic acid (N-acetyl-L-cysteine S-conjugate), a less toxic and readily excretable product. nih.govnih.gov

However, for certain classes of compounds, particularly halogenated alkenes, this pathway can diverge into a process of bioactivation, leading to enhanced toxicity. nih.govdrugbank.com Instead of being acetylated for excretion, the cysteine S-conjugate can serve as a substrate for the enzyme cysteine S-conjugate β-lyase (also known as C-S lyase). nih.govnih.govdrugbank.com This enzyme catalyzes a β-elimination reaction, cleaving the carbon-sulfur bond to produce pyruvate (B1213749), ammonia, and a highly reactive sulfur-containing fragment. nih.govdrugbank.com This reactive thiol is a potent electrophile that can bind to cellular macromolecules, leading to significant cellular damage, organ toxicity, and potentially carcinogenicity. nih.govnih.gov The metabolism of trichloroethylene (B50587) (TCE) to nephrotoxic metabolites proceeds through this glutathione conjugation pathway. nih.govnih.gov

EnzymeAbbreviationRole in S-Conjugate Metabolism
Glutathione S-transferasesGSTsCatalyze the initial conjugation of xenobiotics with glutathione (GSH). nih.gov
γ-GlutamyltranspeptidaseGGTCleaves the γ-glutamyl bond from glutathione S-conjugates to form cysteinylglycine (B43971) S-conjugates. nih.govnih.gov
Dipeptidases-Hydrolyze the cysteinylglycine S-conjugate to a cysteine S-conjugate. nih.gov
Cysteine S-conjugate β-lyaseC-S lyaseCatalyzes the β-elimination of some cysteine S-conjugates to form reactive, toxic thiols. nih.govnih.govdrugbank.com
N-AcetyltransferasesNATsCatalyze the N-acetylation of cysteine S-conjugates to form mercapturic acids for excretion. nih.gov

Interdisciplinary Research Significance of Dichlorovinyl Cysteine Conjugates and their Derivatives

The study of dichlorovinyl cysteine conjugates, including GDCVC and its subsequent metabolite DCVC, carries substantial weight across several scientific fields due to their role in mediating toxicity.

In the field of toxicology , these conjugates are indispensable for understanding the mechanisms of kidney toxicity (nephrotoxicity) induced by common industrial solvents like trichloroethylene (TCE). nih.govnih.gov The formation of DCVG and its subsequent processing to DCVC, which is then bioactivated by renal β-lyase, is considered the primary pathway responsible for the nephrotoxic and potential nephrocarcinogenic effects of TCE. nih.govnih.gov Research has focused on how DCVC induces injury in the proximal tubular cells of the kidney, which possess high concentrations of the necessary transport systems and bioactivating enzymes. nih.govnih.gov Studies in various animal models have documented the potent nephrotoxicity of DCVC. nih.gov

From a biochemical standpoint, these S-conjugates are valuable tools for investigating enzyme function and mechanisms. nih.gov DCVC, in particular, has been used as a model substrate to characterize the activity of cysteine S-conjugate β-lyase enzymes. nih.gov The chemical properties of the dichlorovinyl group make it a specific and potent substrate, allowing for detailed kinetic analyses of the β-elimination reaction that leads to toxicity. nih.govdrugbank.com Similarly, the metabolism of the parent glutathione conjugate, DCVG, is a model reaction for studying the function of γ-glutamyltranspeptidase and dipeptidases in the mercapturic acid pathway. nih.govnih.gov

In medicinal chemistry and drug metabolism , the principles learned from the bioactivation of dichlorovinyl cysteine conjugates inform the design of safer chemicals and pharmaceuticals. By understanding the structural features and metabolic pathways that lead to the formation of toxic reactive species, chemists can work to design molecules that avoid these bioactivation routes. Furthermore, knowledge of these enzymatic pathways, including the transporters involved in their uptake into target cells, can guide the development of potential therapeutic interventions or antidotes to mitigate toxicity following exposure. nih.gov

Field of StudySignificance of Dichlorovinyl Cysteine Conjugates
Toxicology Elucidates mechanisms of kidney toxicity from industrial solvents like trichloroethylene (TCE). nih.govnih.gov
Biochemistry Serves as a model substrate for studying enzymes like cysteine S-conjugate β-lyase and γ-glutamyltranspeptidase. nih.govnih.govnih.gov
Medicinal Chemistry Informs the design of safer chemicals and drugs by identifying structures prone to toxic bioactivation.

Historical Perspectives on the Study of S-Conjugate Pathways

The scientific understanding of how organisms handle foreign chemicals has evolved significantly over more than a century. The initial discovery of the mercapturic acid pathway in the late 19th century represented a foundational step, demonstrating that the body could chemically modify and excrete xenobiotics through conjugation with sulfur-containing molecules. acs.org

The central role of glutathione (GSH) in this process was not fully appreciated until the mid-20th century. The discovery of the transpeptidation activity of γ-glutamyltranspeptidase (GGT) with GSH as a substrate occurred in 1950, and the glutathione S-transferases that catalyze the initial conjugation step were identified in the 1950s and 1960s. nih.gov These discoveries established the enzymatic basis of the mercapturic acid pathway.

The focus of research began to shift in the latter half of the 20th century towards the "dark side" of this pathway: bioactivation. The recognition that exposure to certain halogenated hydrocarbons was linked to specific organ damage, especially to the kidneys, prompted deeper investigation. drugbank.comresearchgate.net The term "cysteine conjugate β-lyase" was first coined in 1978 to describe the enzyme activity responsible for cleaving cysteine S-conjugates into toxic fragments. nih.gov The subsequent identification and characterization of these β-lyase enzymes provided the crucial mechanistic link between the formation of S-conjugates from compounds like TCE and their ultimate toxicity, transforming the view of the mercapturate pathway from a purely detoxification route to one that could also be a critical step in toxification. nih.govdrugbank.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14Cl2N2O5S B234679 Glutamyl-S-(1,2-dichlorovinyl)cysteine CAS No. 142678-05-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142678-05-5

Molecular Formula

C10H14Cl2N2O5S

Molecular Weight

345.2 g/mol

IUPAC Name

(4S)-4-amino-5-[(2R)-2-amino-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoyl]oxy-5-oxopentanoic acid

InChI

InChI=1S/C10H14Cl2N2O5S/c11-3-7(12)20-4-6(14)10(18)19-9(17)5(13)1-2-8(15)16/h3,5-6H,1-2,4,13-14H2,(H,15,16)/b7-3+/t5-,6-/m0/s1

InChI Key

MNMCREGVBDLIDT-ZKNKFSEWSA-N

SMILES

C(CC(=O)O)C(C(=O)OC(=O)C(CSC(=CCl)Cl)N)N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)OC(=O)[C@H](CS/C(=C/Cl)/Cl)N)N

Canonical SMILES

C(CC(=O)O)C(C(=O)OC(=O)C(CSC(=CCl)Cl)N)N

Synonyms

glutamyl-S-(1,2-dichlorovinyl)cysteine
L-gamma-Glu-L-DCVC
L-gamma-glutamyl-S-(1,2-dichlorovinyl)-L-cysteine

Origin of Product

United States

Biosynthesis and Metabolic Fates of S 1,2 Dichlorovinyl Cysteine Dcvc

Precursor Pathways Leading to S-(1,2-dichlorovinyl)cysteine

The journey to the formation of DCVC begins with the conjugation of halogenated alkenes with the endogenous antioxidant glutathione (B108866) (GSH), a process followed by enzymatic degradation.

Glutathione S-Conjugation of Halogenated Alkenes (e.g., Trichloroethylene)

The initial and rate-limiting step in this metabolic pathway is the conjugation of compounds like trichloroethylene (B50587) with glutathione. This reaction is a critical detoxification process that, paradoxically, leads to the formation of a nephrotoxic metabolite precursor. nih.gov

The metabolism of TCE occurs through two primary pathways: cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation. nih.gov The GSH conjugation pathway is of particular interest as it leads to the formation of S-(1,2-dichlorovinyl)glutathione (DCVG), the direct precursor to DCVC. nih.gov This conjugation has been observed in both human liver and kidney cells, indicating that both organs have a significant capacity to initiate this pathway. nih.gov

Theoretical studies and experimental results have shown a preference for the formation of the trans-1,2-DCVG isomer over the cis-1,2-DCVG isomer during the conjugation of TCE with GSH. acs.org While three isomers are theoretically possible—cis- and trans-S-(1,2-dichlorovinyl)glutathione and S-(2,2-dichlorovinyl)glutathione—the 1,2-trans-DCVG is the subject of most extensive mechanistic studies due to its toxicological relevance. researchgate.netoup.com

Glutathione S-Transferases (GSTs) are a family of enzymes that play a central role in the detoxification of a wide array of xenobiotics by catalyzing their conjugation with glutathione. mdpi.com In the context of TCE metabolism, GSTs facilitate the nucleophilic attack of the deprotonated thiol of GSH on the TCE molecule. acs.org This enzymatic action is crucial for the formation of DCVG. nih.gov

Different isoforms of GSTs exhibit varying catalytic activities towards TCE. For instance, purified rat GSTalpha2-2 has a markedly higher affinity for TCE compared to GSTalpha1-1 or GSTalpha1-2. nih.gov In rat renal proximal tubular cells, GSTalpha1-1 appears to be the primary isoform responsible for the GSH conjugation of TCE. nih.gov Studies in human liver and kidney subcellular fractions have revealed two kinetically distinct systems for DCVG formation, suggesting the involvement of multiple GST isoforms. nih.gov

The table below summarizes the kinetic parameters of DCVG formation in human liver and kidney subcellular fractions.

TissueSubcellular FractionApparent Km (µM Tri)Vmax (nmol DCVG/min/mg protein)
Liver Cytosol333 and 22.78.77 and 4.27
Microsomes250 and 29.43.10 and 1.42
Kidney Cytosol26.30.81
Microsomes1676.29
Data sourced from research on human tissue samples. nih.gov

Catabolism of S-(1,2-dichlorovinyl)glutathione (DCVG)

Following its formation, DCVG undergoes a series of catabolic steps to yield DCVC. This process primarily involves the sequential cleavage of amino acid residues from the glutathione moiety.

Gamma-glutamyl transpeptidase (GGT) is a membrane-bound enzyme that plays a crucial role in glutathione metabolism. nih.govnih.gov Its primary function in this pathway is to catalyze the removal of the γ-glutamyl moiety from DCVG. oup.comfrontiersin.org This enzymatic action results in the formation of S-(1,2-dichlorovinyl)cysteinylglycine. The activity of GGT is a critical step in the metabolic cascade leading to the formation of the ultimate nephrotoxic species. nih.gov GGT is highly expressed in organs with significant secretory and absorptive functions, such as the kidney and liver. frontiersin.org

The S-(1,2-dichlorovinyl)cysteinylglycine dipeptide is further hydrolyzed by dipeptidases, such as cysteinyl-glycine dipeptidase, to cleave the glycine (B1666218) residue. researchgate.netnih.gov This final step in the catabolism of DCVG yields S-(1,2-dichlorovinyl)cysteine (DCVC). oup.comcaymanchem.com The coordinated action of GGT and dipeptidases is essential for the conversion of the initial glutathione conjugate into the cysteine conjugate. nih.gov

Primary Metabolic Pathways of S-(1,2-dichlorovinyl)cysteine

Once formed, DCVC can undergo further metabolic transformations, which are key determinants of its biological effects.

One major pathway involves the N-acetylation of DCVC by the enzyme cysteine S-conjugate N-acetyl-S-transferase (NAT) to form N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC). oup.com This metabolite is a mercapturic acid, which is generally more water-soluble and readily excreted in the urine. nih.gov

Alternatively, DCVC can be bioactivated by the enzyme cysteine conjugate β-lyase. oup.comnih.gov This enzymatic cleavage of the carbon-sulfur bond leads to the formation of a reactive thiol compound, which is considered the ultimate toxic species responsible for the nephrotoxicity associated with TCE exposure. oup.com

The metabolic fate of DCVC is a critical branch point, leading to either detoxification and excretion or bioactivation and toxicity.

Bioactivation Routes of DCVC

The bioactivation of DCVC is a critical step in its mechanism of toxicity and can occur through two primary enzymatic pathways: processing by cysteine conjugate beta-lyase and oxidation by flavin-containing monooxygenases.

Cysteine S-conjugate β-lyases are a group of pyridoxal 5'-phosphate (PLP)-dependent enzymes that play a key role in the bioactivation of certain halogenated alkenes. researchgate.netnih.gov These enzymes catalyze β-elimination reactions, breaking the carbon-sulfur bond of cysteine S-conjugates. nih.govwikipedia.org In the case of DCVC, this enzymatic action leads to the formation of pyruvate (B1213749), ammonia, and a reactive sulfur-containing fragment that is responsible for the observed toxicity. researchgate.netnih.gov Several enzymes that are normally involved in amino acid metabolism have been shown to exhibit cysteine S-conjugate β-lyase activity as a secondary function. researchgate.netnih.gov

The β-lyase-mediated cleavage of DCVC results in the formation of an unstable thiol intermediate. This reactive species is a crucial component in the cascade of events leading to cellular damage. The enzymatic reaction releases a sulfur-containing fragment that is highly reactive. researchgate.netnih.gov

Following the initial cleavage and formation of the reactive thiol, subsequent chemical rearrangements can lead to the generation of highly electrophilic species such as chlorothioketene. These thioketenes are potent electrophiles that can readily react with nucleophilic sites on cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and toxicity. acs.org

The activity of cysteine conjugate β-lyase is subject to regulation by various factors. As PLP-dependent enzymes, their catalytic cycle involves the interconversion between the pyridoxal phosphate (PLP) and pyridoxamine phosphate (PMP) forms. nih.gov The PMP form of the enzyme is inactive in β-elimination reactions but can participate in transamination reactions. nih.gov

Transamination and Alpha-Ketoacid Effects: Transamination is a chemical reaction that transfers an amino group from an amino acid to a ketoacid, resulting in the formation of a new amino acid and a new ketoacid. wikipedia.org In the context of β-lyase activity, the formation of the PMP form of the enzyme can occur during the metabolism of cysteine S-conjugates. nih.gov The presence of α-ketoacids can stimulate β-lyase activity by converting the inactive PMP form of the enzyme back to the active PLP form. nih.gov Studies have shown that α-ketoacids such as α-keto-gamma-methiolbutyrate (KMB) and phenylpyruvate can enhance the metabolism of cysteine S-conjugates and potentiate the cytotoxicity of DCVC in isolated rat renal proximal tubular cells. nih.gov This suggests that the availability of α-ketoacids in the cellular environment can significantly influence the rate of DCVC bioactivation. nih.gov

Factor Effect on Beta-Lyase Activity Mechanism
α-Ketoacids StimulationConvert the inactive PMP form of the enzyme to the active PLP form. nih.gov
Transamination Potential for InactivationCan lead to the formation of the inactive PMP form of the enzyme. nih.gov

Another significant pathway for the bioactivation of DCVC involves oxidation mediated by flavin-containing monooxygenases (FMOs). nih.gov FMOs are a family of enzymes that catalyze the oxygenation of a wide variety of xenobiotics containing nucleophilic heteroatoms, such as sulfur and nitrogen. optibrium.comwikipedia.orgoptibrium.com The FMO3 isoform, in particular, has been implicated in the oxidation of DCVC. nih.gov This enzymatic reaction adds an oxygen atom to the sulfur of DCVC, leading to the formation of a sulfoxide (B87167) metabolite. optibrium.com

The FMO-mediated oxidation of DCVC results in the formation of S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS). nih.govnih.gov DCVCS is a reactive and potent nephrotoxicant, even more so than its parent compound, DCVC. nih.gov This increased toxicity is attributed to the chemical reactivity of the sulfoxide group. DCVCS can act as a Michael acceptor, making it susceptible to nucleophilic attack by cellular thiols like glutathione (GSH). nih.govnih.gov The reaction of DCVCS with GSH leads to the formation of further reactive intermediates and contributes to the depletion of cellular nonprotein thiols, a key event in the progression of cellular injury. nih.gov

Metabolite Enzyme Significance
S-(1,2-dichlorovinyl)-L-cysteine Sulfoxide (DCVCS)Flavin-containing monooxygenase (FMO)A potent nephrotoxicant that is more reactive than DCVC. nih.gov
Flavin-Containing Monooxygenase (FMO)-Mediated Oxidation
Stereochemical Aspects of Sulfoxide Generation

The oxidation of the sulfur atom in S-(1,2-dichlorovinyl)-L-cysteine (DCVC) to form S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS) is a critical step in its bioactivation. This metabolic process is primarily mediated by flavin-containing monooxygenases (FMOs). researchgate.netacs.orgnih.gov FMOs are known to catalyze the stereoselective sulfoxidation of various xenobiotics. mdpi.comnih.gov While direct studies detailing the stereospecific formation of DCVCS are limited, the established function of FMOs in asymmetric sulfoxidation suggests that the generation of DCVCS is likely a stereoselective process. mdpi.comnih.gov The specific stereochemistry of the resulting sulfoxide can significantly influence its reactivity and subsequent toxicological effects.

FMOs, particularly FMO3, have been identified as the key enzymes responsible for the S-oxygenation of cysteine S-conjugates. researchgate.net The enzymatic action of FMOs involves the transfer of an oxygen atom from a flavin adenine dinucleotide (FAD) peroxide intermediate to the sulfur atom of the substrate. optibrium.com This process can result in the formation of chiral sulfoxides with moderate to high enantioselectivity, depending on the specific FMO isoform and the substrate structure. mdpi.com In the case of DCVC, the resulting diastereomers of DCVCS exhibit different stabilities and reactivities. researchgate.net

Further Conjugation and Detoxication Pathways of DCVC

Following its formation, DCVC can undergo further metabolic transformations, including N-acetylation and N-glutamylation, which represent key pathways in its detoxification and elimination.

A significant metabolic fate of DCVC is its conversion to the mercapturic acid derivative, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC). oup.comnih.gov This N-acetylation reaction is a crucial detoxification step, as NAcDCVC is not a substrate for the β-lyase enzymes that are responsible for the bioactivation of DCVC to toxic reactive species. nih.gov The formation of NAcDCVC facilitates the urinary excretion of the compound. The transport of NAcDCVC in the kidneys may be mediated by multidrug resistance-associated protein 2 (Mrp2). nih.govnih.gov

While N-glutamylation has been identified as a metabolic pathway for DCVC, the specific enzymes responsible for this conjugation reaction have not yet been fully characterized in the available scientific literature. Further research is needed to elucidate the enzymatic mechanisms that govern the formation of Glutamyl-S-(1,2-dichlorovinyl)cysteine.

N-Glutamylation of DCVC: Formation of this compound

Regioisomeric Specificity in Dichlorovinyl Cysteine Conjugate Metabolism

The metabolism of dichlorovinyl cysteine conjugates exhibits a notable degree of regioisomeric specificity. Studies comparing the metabolic fates of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (1,2-DCV-NAC) and its regioisomer N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine (2,2-DCV-NAC) have revealed significant differences in their biotransformation.

The geminal isomer, 2,2-DCV-NAC, appears to be acetylated to a greater extent than the 1,2-dichlorovinyl isomer. Conversely, the vicinal isomer, 1,2-DCV-NAC, is excreted unchanged to a significantly higher degree, suggesting it is a less efficient substrate for metabolic enzymes. Both regioisomers undergo deacetylation followed by reacetylation, indicating that this is an important metabolic pathway for both compounds.

The table below summarizes the comparative metabolism of the two regioisomers of N-acetyl-S-(dichlorovinyl)-L-cysteine in rats.

FeatureN-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (vicinal isomer)N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine (geminal isomer)
Acetylation Extent LowerHigher
Unchanged Excretion Higher percentageLower percentage
Deacetylation-Reacetylation Pathway ImportantImportant

Metabolic Considerations for 2,2-Dichlorovinyl Isomers

Tissue and Organ-Specific Metabolic Capacities of S-(1,2-dichlorovinyl)cysteine

The metabolism of S-(1,2-dichlorovinyl)cysteine is not uniform throughout the body. Different tissues and organs possess distinct enzymatic machinery, leading to variations in the rate and products of DCVC metabolism. This tissue-specific metabolic capacity plays a crucial role in determining the organ-selective toxicity of DCVC.

Hepatic Metabolic Contributions

The liver plays a significant role in the initial steps of trichloroethylene (TCE) metabolism that lead to the formation of DCVC. TCE is conjugated with glutathione (GSH) to form S-(1,2-dichlorovinyl)glutathione (DCVG). This reaction can be catalyzed by glutathione S-transferases (GSTs) located in the liver. Subsequently, DCVG is metabolized by γ-glutamyltransferase (GGT) and dipeptidases to yield DCVC.

While the liver is central to the biosynthesis of DCVC's precursor, the direct metabolism of DCVC within the liver is also of importance. Studies with rat liver mitochondria have shown that these organelles can metabolize DCVC. The metabolism in liver mitochondria can lead to the formation of reactive metabolites that can impair mitochondrial function. nih.gov However, the specific enzymes and the full extent of DCVC metabolism in the liver, particularly in hepatocytes, are not as extensively characterized as in the kidney.

Renal Metabolic Transformations

The kidney is a primary target for DCVC-induced toxicity, which is directly linked to its metabolic activation within this organ. nih.gov DCVC is selectively taken up by renal proximal tubular cells. oup.com Inside these cells, DCVC is a substrate for the enzyme cysteine conjugate β-lyase, which is a key player in its bioactivation. nii.ac.jp

The β-lyase-catalyzed cleavage of the carbon-sulfur bond in DCVC generates a reactive thiol, 1,2-dichlorovinylthiol, along with pyruvate and ammonia. This reactive thiol is unstable and can rearrange to form other toxic species, such as chlorothioketene. nih.gov These reactive metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage, mitochondrial dysfunction, and ultimately, cell death in the renal tubules. nih.gov

Extrahepatic Metabolism in Specific Research Models (e.g., Placental, Neuronal)

Placental Metabolism:

Research using in vitro models of human placental cells has demonstrated that these cells are susceptible to the toxic effects of DCVC. nih.govacs.org Studies on the human extravillous trophoblast cell line HTR-8/SVneo and the villous trophoblast cell line BeWo have shown that DCVC can induce apoptosis, generate reactive oxygen species (ROS), and cause mitochondrial dysfunction. nih.govacs.orgnortheastern.edu

The placenta possesses metabolic capabilities, and DCVC exposure can lead to significant perturbations in cellular energy metabolism. nih.gov In placental cells, DCVC has been shown to disrupt glucose metabolism and necessitate compensatory utilization of other macronutrients to maintain cellular energy levels. nih.gov These findings suggest that the placenta can metabolize DCVC, leading to adverse effects on its function, which is critical for a healthy pregnancy. acs.orgnortheastern.edu

Neuronal Metabolism:

The brain is another target for the toxic effects of compounds that can be metabolized to DCVC. Dichloroacetylene (B1204652), a neurotoxicant, is known to be conjugated with glutathione to form DCVG, which is then hydrolyzed to DCVC. nih.gov Studies have shown that both DCVG and DCVC can be taken up by the brain. nih.gov

Once in the brain, DCVG can be hydrolyzed to DCVC. Brain tissue homogenates have been shown to metabolize DCVC via cysteine conjugate β-lyase, leading to the formation of reactive metabolites. nih.gov This bioactivation of DCVC in the brain is believed to contribute to the neurotoxicity associated with dichloroacetylene exposure. nih.gov

Molecular and Cellular Mechanisms of Action of S 1,2 Dichlorovinyl Cysteine and Its Active Metabolites

Induction of Cellular Stress Response Pathways

Exposure to S-(1,2-dichlorovinyl)-L-cysteine (DCVC) triggers a cascade of cellular stress responses as the cell attempts to mitigate the toxic insult. These responses involve the activation of several key signaling pathways that regulate antioxidant defenses, protein synthesis, and cell fate decisions. Transcriptomic analyses of renal cells (RPTEC/TERT1) have elucidated that DCVC and its isomers induce distinct, concentration-dependent stress response pathways, including Nrf2-mediated antioxidant responses, the ATF4-mediated integrated stress response, and p53-mediated responses. researchgate.net

Nrf2-Mediated Antioxidant Responses

A primary response to DCVC exposure is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of antioxidant and cytoprotective genes. Studies using human renal epithelial cells (RPTEC/TERT1) have shown that both the cis and trans regioisomers of DCVC provoke Nrf2-mediated antioxidant responses. researchgate.net This activation represents an attempt by the cell to counteract the oxidative stress induced by the compound.

The response is concentration-dependent, with transcriptomics analysis identifying a lowest effective concentration (LEC) for induction.

Table 1: Lowest Effective Concentrations (LEC) for Nrf2-Mediated Antioxidant Response by DCVC Isomers in RPTEC/TERT1 cells

Compound Lowest Effective Concentration
1,2-trans-DCVC 3 µM
1,2-cis-DCVC 3 µM

Data sourced from transcriptomic analysis of RPTEC/TERT1 cells. researchgate.net

ATF4-Mediated Integrated Stress Response

At higher concentrations, DCVC exposure leads to the activation of the Activating Transcription Factor 4 (ATF4)-mediated integrated stress response (ISR). researchgate.net The ISR is a central signaling network that cells activate in response to a variety of stresses, such as amino acid deprivation, ER stress, and oxidative stress, leading to a global reduction in protein synthesis while promoting the translation of specific mRNAs, like that of ATF4. The activation of this pathway by DCVC indicates a more severe level of cellular stress that overwhelms the initial antioxidant defenses.

The induction of the ATF4-mediated ISR is dependent on both the concentration and the specific regioisomer of DCVC.

Table 2: Concentration Threshold for ATF4-Mediated Integrated Stress Response by DCVC Isomers

Compound Concentration for ISR Activation
1,2-trans-DCVC ≥ 30 µM
1,2-cis-DCVC ≥ 125 µM

Data based on studies in RPTEC/TERT1 cells. researchgate.net

p53 Pathway Modulation

The tumor suppressor protein p53, a crucial regulator of the cell cycle, DNA repair, and apoptosis, is also implicated in the cellular response to DCVC. Evidence shows that DCVC can induce p53-mediated responses and, under prolonged exposure, may even lead to mutations within the p53 gene. researchgate.netnih.gov

Similar to the ATF4 response, the induction of the p53 pathway occurs at higher concentrations of DCVC. researchgate.net More severe effects have been observed with long-term exposure. In a study involving cultured renal (LLC-PK1) cells exposed to non-cytotoxic concentrations of DCVC for seven weeks, resulting dedifferentiated clones were found to have mutations in the p53 gene. nih.gov

Table 3: p53 Gene Mutations Induced by Long-Term S-(1,2-dichlorovinyl)-L-cysteine Exposure

Gene Region Type of Mutation Consequence
Exon 7 Double mutation: Base substitution followed by a one-base insertion Formation of a premature stop codon (UGA), leading to loss of protein function.

Findings from PCR-SSCP analysis and sequencing of LLC-PK1 cell clones. nih.gov

Unfolded Protein Response (UPR)

The Unfolded Protein Response (UPR) is another stress pathway activated by DCVC, particularly at higher concentrations. researchgate.net The UPR is triggered by an accumulation of misfolded or unfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. biorxiv.org Activation of the UPR aims to restore protein homeostasis but can trigger apoptosis if the stress is prolonged or severe. nih.gov Studies using neuronal models have shown that exposure to DCVC can result in UPR activation, suggesting that ER stress is a component of its neurotoxic effects. researchgate.net

Alterations in Cellular Bioenergetics and Organelle Function

A primary and critical target of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is the mitochondrion, the central hub for cellular bioenergetics. The induction of mitochondrial dysfunction is considered an early and obligatory step in the chain of events leading to DCVC-induced cell death, including both necrosis and apoptosis. nih.govnih.gov

Mitochondrial Respiration Perturbations

DCVC profoundly disrupts mitochondrial function and energy metabolism. nih.gov Its toxic effects on this organelle are multifaceted and have been documented in various cell types, including rat and human proximal tubular cells. nih.govnih.gov The damage to mitochondria precedes and directly contributes to the ultimate cytotoxic outcome. nih.gov

Key perturbations observed following DCVC exposure include:

Inhibition of Respiration: DCVC is a potent inhibitor of mitochondrial respiration. Specifically, it has been shown to inhibit succinate-linked state 3 respiration in isolated rat kidney mitochondria. nih.gov

Decreased Mitochondrial Membrane Potential: A reduction in the mitochondrial membrane potential is an early event in DCVC-induced apoptosis, observed as early as 4 hours after exposure in LLC-PK1 cells. nih.gov

Release of Cytochrome c: Following the loss of membrane potential, cytochrome c is released from the mitochondria into the cytoplasm, a key step in initiating the intrinsic apoptotic pathway. nih.gov

Depletion of ATP: While significant decreases in cellular ATP levels may not be evident until later time points (e.g., 8 hours or more), the initial insult to the respiratory chain inevitably impairs the cell's energy production capacity. nih.govnih.gov

Structural Damage: DCVC causes physical damage to mitochondrial structure, evidenced by swelling of the mitochondria, enhanced shrinkage of the matrix volume, and leakage of matrix proteins like malic dehydrogenase. nih.gov

Table 4: Summary of DCVC-Induced Mitochondrial Perturbations

Effect Observation Cell/System Model
Inhibition of Respiration Inhibition of succinate-linked state 3 respiration Rat Kidney Mitochondria
Membrane Potential Decrease in mitochondrial membrane potential LLC-PK1 Cells
Cytochrome c Release Release into the cytoplasm LLC-PK1 Cells
ATP Levels Modest depletion Human Proximal Tubular Cells
Structural Integrity Swelling, matrix shrinkage, protein leakage Rat Kidney Mitochondria

Data compiled from multiple studies on DCVC-induced mitochondrial toxicity. nih.govnih.govnih.gov

Effects on Key Cellular Enzymes

The metabolic activation of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a critical step in its cellular activity, involving several key enzymes. The bioactivation of DCVC can proceed via two primary pathways. One major pathway involves cleavage by cysteine conjugate β-lyase, an enzyme found in both cytosolic and mitochondrial fractions of kidney cells. nih.gov This reaction produces pyruvate (B1213749), ammonia, and a reactive thiol, which rearranges to form the highly reactive electrophiles chlorothioketene and chloroketene that can modify cellular components. nih.gov Another significant bioactivation pathway is the oxidation of DCVC by flavin-containing monooxygenases (FMOs), particularly FMO3, to form S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (B87167) (DCVCS), which is a more potent nephrotoxicant than its parent compound. nih.gov

Studies on isolated rat kidney mitochondria have shown that DCVC and its analogue, S-(1,2-dichlorovinyl)-L-homocysteine (DCVHC), inhibit key enzymes involved in energy metabolism. nih.gov Specifically, these compounds were found to inhibit succinate:cytochrome c oxidoreductase and isocitrate dehydrogenase activities. nih.gov This inhibition of mitochondrial enzymes is an early event in the toxic mechanism, leading to a decrease in ATP concentrations and subsequent disruption of mitochondrial function. nih.gov

The importance of enzymatic activation is highlighted by the use of inhibitors. Aminooxyacetic acid (AOA), an inhibitor of cysteine conjugate β-lyase, provides significant protection against DCVC-induced toxicity in rat lens cultures, underscoring the central role of this enzyme. nih.govnih.gov Similarly, methimazole (B1676384) (MAZ), an FMO inhibitor, offers partial protection, indicating the involvement of the FMO-mediated oxidation pathway. nih.gov Furthermore, inhibitors of γ-glutamyl transpeptidase, such as Acivicin (AT-125), can protect against the toxicity of the precursor S-(1,2-dichlorovinyl)glutathione (DCVG) by preventing its conversion to DCVC. nih.gov

EnzymeRole in DCVC-Related ActivityEffect of Inhibition
Cysteine conjugate β-lyase Catalyzes the β-elimination of DCVC to form reactive electrophilic metabolites. nih.govnih.govInhibition by aminooxyacetic acid (AOA) protects against DCVC-induced toxicity. nih.govnih.gov
Flavin monooxygenase (FMO) Oxidizes DCVC to the more potent metabolite S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS). nih.govnih.govPartial protection from toxicity observed with the FMO inhibitor methimazole (MAZ). nih.gov
γ-Glutamyl transpeptidase Cleaves the γ-glutamyl residue from the precursor DCVG to form the cysteine S-conjugate, DCVC. nih.govnih.govInhibition by Acivicin (AT-125) protects against DCVG-induced nephrotoxicity. nih.gov
Succinate:cytochrome c oxidoreductase A key component of the mitochondrial electron transport chain involved in ATP production.Activity is inhibited by DCVC and DCVHC in rat kidney mitochondria. nih.gov
Isocitrate dehydrogenase An essential enzyme in the citric acid cycle.Activity is inhibited by DCVC and DCVHC in rat kidney mitochondria. nih.gov

Changes in Cellular Redox Status and Glutathione (B108866) System

Exposure to DCVC and its metabolites induces significant alterations in the cellular redox environment, primarily characterized by the depletion and oxidation of glutathione (GSH). nih.gov Glutathione, a critical cellular antioxidant, is oxidized to glutathione disulfide (GSSG) in rat kidney mitochondria following exposure to DCVC and DCVHC. nih.gov This shift in the GSH/GSSG ratio signifies a state of oxidative stress. mdpi.com The depletion of the reduced glutathione pool compromises the cell's ability to detoxify reactive oxygen species (ROS) and maintain protein thiol homeostasis. mdpi.com

In addition to glutathione oxidation, DCVC exposure leads to lipid peroxidation, further indicating oxidative damage. nih.gov These events—inhibition of energy metabolism and oxidation of glutathione—appear to be the initial effects of DCVC in mitochondria. nih.gov These early changes subsequently trigger broader mitochondrial dysfunction, ultimately leading to irreversible structural damage. nih.gov

Interactions with Biological Macromolecules and Cellular Components

Covalent Adduct Formation with Cellular Proteins

A key molecular mechanism of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is the formation of covalent adducts with cellular proteins. This process is mediated by reactive electrophilic metabolites generated through enzymatic bioactivation. nih.gov The β-elimination of DCVC by cysteine conjugate β-lyase produces chlorothioketene and chloroketene, which are highly reactive and capable of binding to nucleophilic sites on macromolecules, including proteins. nih.gov

The covalent binding of radiolabeled material from [35S]DCVC to cellular macromolecules is substantially greater than that from its N-acetylated form, NAC-[35S]DCVC, indicating that DCVC is more readily activated to protein-reactive species. nih.gov This covalent modification can alter the structure and function of critical cellular proteins, leading to toxicity. nih.gov The sulfoxide metabolite of DCVC, S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS), is also highly reactive and its covalent binding to kidney proteins is considered a significant factor in its potent toxicity. nih.gov

Application of Biotin-Tagged Analogs for Protein Interaction Characterization

To identify the specific protein targets of DCVC metabolites, researchers have developed biotin-tagged analogs. A study utilized N-Biotinyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (NB-DCVCS), a biotin-labeled version of the reactive metabolite DCVCS. nih.gov This approach leverages the high-affinity interaction between biotin (B1667282) and streptavidin for the detection and enrichment of modified proteins. nih.gov

In in vitro experiments, NB-DCVCS was shown to covalently modify model enzymes containing sulfhydryl groups, such as glutathione reductase and malate (B86768) dehydrogenase. nih.govresearchgate.net When incubated with rat kidney cytosol, NB-DCVCS bound to multiple proteins in a concentration-dependent manner. nih.govresearchgate.net Furthermore, pre-incubation with the unlabeled DCVCS reduced the binding of NB-DCVCS, suggesting that both compounds compete for the same binding sites on kidney proteins. nih.govresearchgate.net These findings demonstrate that biotin-tagged analogs like NB-DCVCS are valuable tools for characterizing the protein adduction profile of reactive metabolites and for identifying the molecular targets involved in their toxicity. nih.gov

Cellular Transport and Intracellular Accumulation Mechanisms

The transport of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and its metabolites into and out of cells is a critical determinant of its target organ specificity and toxicity. This process is mediated by various transport systems located on the cell membrane.

Role of Organic Anion Transport Systems

Organic anion transport systems play a crucial role in the renal handling of DCVC metabolites. nih.gov The N-acetylated metabolite, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAC-DCVC), is a substrate for the renal organic anion transport system. nih.gov Probenecid, a classic inhibitor of this system, was shown to inhibit the accumulation of radiolabel from NAC-DCVC in isolated rat kidney proximal tubules, but not the accumulation from DCVC itself. nih.govnih.gov This indicates that while the mercapturate form (NAC-DCVC) is handled by this system, the parent cysteine conjugate (DCVC) is not. nih.gov

Further research has identified the multidrug resistance-associated protein 2 (Mrp2, or ABCC2) as a specific transporter involved in the apical, ATP-dependent efflux of NAC-DCVC from renal proximal tubule cells. nih.gov In contrast, DCVC is not a substrate for Mrp2. nih.gov

Transport of DCVC into renal cells is mediated by different systems. Studies using renal brush-border membrane vesicles demonstrated that the uptake of DCVC is stimulated 16-fold by an inwardly directed sodium (Na+) gradient. nih.gov This Na+-dependent transport is inhibited by other amino acids such as phenylalanine, leucine (B10760876), and cysteine, but not by typical organic anions like p-aminohippurate, suggesting it is transported via an amino acid transport system rather than a classic organic anion transporter. nih.gov Kinetic analysis in rat proximal tubules revealed both high-affinity and low-affinity Na+-dependent transport systems for DCVC. nih.gov

Summary of Transporter Involvement for DCVC and its Metabolite

CompoundTransport SystemKey Characteristics
DCVC Na+-dependent amino acid transport system(s) nih.govnih.govUptake is stimulated by a Na+ gradient and inhibited by amino acids like phenylalanine and leucine. nih.gov Exhibits both high-affinity (Km = 46 µM) and low-affinity (Km = 2080 µM) components in rat kidney tubules. nih.gov Not inhibited by the organic anion transport inhibitor probenecid. nih.gov
NAC-DCVC Renal organic anion transport system nih.govnih.govUptake is inhibited by probenecid. nih.govnih.gov
NAC-DCVC Multidrug resistance-associated protein 2 (Mrp2/ABCC2) nih.govMediates ATP-dependent apical efflux from renal proximal tubule cells. nih.gov

Role of Amino Acid Carriers and Their Specificity

The cellular uptake of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and its precursor, S-(1,2-dichlorovinyl)glutathione (DCVG), is a critical determinant of its selective toxicity, particularly to the kidneys. This process is mediated by a variety of amino acid and peptide transporters with distinct specificities, primarily located in the renal proximal tubules and to some extent in the brain. The transport of these compounds across cellular membranes is a multi-step process involving initial uptake of the glutathione conjugate followed by enzymatic processing and subsequent transport of the resulting cysteine conjugate.

The initial step in the cellular uptake of the glutathione conjugate of dichloroacetylene (B1204652) is the transport of S-(1,2-dichlorovinyl)glutathione (DCVG). In the kidney, this process is primarily mediated by a sodium-dependent transport system located in the basolateral membrane of renal cells. nih.gov This transport system exhibits specificity for the γ-glutamyl moiety of the glutathione molecule. nih.gov Consequently, the uptake of DCVG is competitively inhibited by glutathione, glutathione disulfide, and γ-glutamylglutamate, but not by DCVC itself, indicating that the transporter recognizes the γ-glutamyl group. nih.gov This sodium-coupled transport is electrogenic, meaning it is driven by both the sodium gradient and the membrane potential, and allows for the efficient accumulation of DCVG inside renal cells against a concentration gradient. nih.gov

Once inside the renal proximal tubule or on the surface of the brush border membrane, the γ-glutamyl group of DCVG is cleaved by the enzyme γ-glutamyl transpeptidase (GGT). nih.govresearchgate.net This enzymatic action releases S-(1,2-dichlorovinyl)-L-cysteine (DCVC). The subsequent transport of DCVC into the cells is then mediated by different transporters, primarily those for neutral amino acids.

In the kidney, the uptake of DCVC across the luminal (apical) membrane of the proximal tubule is a sodium-dependent process. nih.govnih.gov Studies using renal brush-border membrane vesicles have shown that this transport is saturable and can be described by Michaelis-Menten kinetics. nih.gov The transport of DCVC at this membrane is inhibited by various neutral amino acids such as phenylalanine, leucine, and cysteine, suggesting competition for the same carrier system. nih.gov However, it is not inhibited by polar amino acids, glycine (B1666218), proline, lysine, or taurine. nih.gov This specificity suggests the involvement of a Na+-dependent neutral amino acid transporter. nih.gov

In contrast to the apical membrane, the transport of DCVC across the basolateral membrane of renal cells does not appear to be sodium-stimulated and is not saturable, suggesting a different, possibly passive, transport mechanism at this site. nih.gov

Research has also shed light on the transport of DCVC in the brain. Studies have indicated that DCVC can be transported by the sodium-independent system-L transporter for neutral amino acids. springernature.com This system is known for its role in transporting large neutral amino acids across the blood-brain barrier.

The N-acetylated metabolite of DCVC, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAc-DCVC), is transported by a different mechanism. Evidence suggests that NAc-DCVC, but not DCVC, is a substrate for the multidrug resistance-associated protein 2 (Mrp2), an ATP-dependent efflux pump. uconn.edu Furthermore, the uptake of NAc-DCVC in renal cortical slices is inhibited by probenecid, a classic inhibitor of the organic anion transport system, indicating its transport via this pathway. nih.gov

The table below summarizes the key amino acid carriers and transport systems involved in the cellular uptake of DCVC and its related conjugates, along with their characteristics and specificity.

Transporter/SystemSubstrateLocationDriving ForceInhibitors
Sodium-dependent γ-glutamyl transporter S-(1,2-dichlorovinyl)glutathione (DCVG)Renal basolateral membraneNa+ gradient, Membrane potentialGlutathione, Glutathione disulfide, γ-glutamylglutamate, Probenecid nih.gov
Na+-dependent neutral amino acid transporter S-(1,2-dichlorovinyl)-L-cysteine (DCVC)Renal brush-border (apical) membraneNa+ gradientPhenylalanine, Leucine, Cysteine nih.gov
System L transporter S-(1,2-dichlorovinyl)-L-cysteine (DCVC)BrainSodium-independentUnlabeled DCVC springernature.com
Organic anion transport system N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAc-DCVC)Renal cortical cellsNot specifiedProbenecid nih.gov
Multidrug resistance-associated protein 2 (Mrp2) N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAc-DCVC)Apical membrane of proximal tubule cellsATP hydrolysisNot specified

The following table details research findings on the kinetics and specificity of DCVC transport in renal brush-border membranes.

ParameterValueExperimental ModelReference
Apparent Kt for DCVC uptake 0.5 mMRabbit renal brush-border membrane vesicles nih.gov
Apparent Km for Na+-stimulated DCVC transport 225 µMRat renal brush-border membrane vesicles nih.gov
Vmax for Na+-stimulated DCVC transport 782 pmol/15 sec/mg of proteinRat renal brush-border membrane vesicles nih.gov
Inhibition of [14C]phenylalanine uptake by DCVC Competitive interaction observedRabbit renal brush-border membrane vesicles nih.gov

In Vitro and Ex Vivo Research Models for Investigating Dichlorovinyl Cysteine Conjugates

Renal Cellular Models

The primary target of dichlorovinyl cysteine conjugates is the renal proximal tubule. Therefore, a variety of renal cellular models have been employed to investigate the cellular and molecular events leading to kidney injury.

Primary cultures of human renal proximal tubular (hPT) cells are considered a gold standard for in vitro nephrotoxicity studies as they are derived directly from human kidney tissue and thus closely represent the physiology of their in vivo counterparts. Research using freshly isolated hPT cells has been instrumental in understanding the metabolism and toxicity of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), the active metabolite of Glutamyl-S-(1,2-dichlorovinyl)cysteine.

Studies have shown that DCVC induces both time- and concentration-dependent cytotoxicity in hPT cells, as measured by the release of lactate (B86563) dehydrogenase (LDH). Interestingly, the bioactivation of DCVC in these cells may not be solely dependent on the enzyme cysteine conjugate β-lyase, suggesting the involvement of other enzymatic pathways in its toxicity. Furthermore, investigations into the parent compound of DCVC, trichloroethylene (B50587) (TRI), revealed that the glutathione (B108866) conjugation pathway is the primary route for its metabolism and subsequent cytotoxicity in hPT cells, with the cytochrome P-450 pathway playing a minimal role. This underscores the importance of the metabolic activation of these compounds within the proximal tubule cells themselves.

Key Research Findings in hPT Cells:

CompoundFindingSignificance
S-(1,2-dichlorovinyl)-L-cysteine (DCVC)Causes time- and concentration-dependent increases in LDH release.Demonstrates direct cytotoxicity to human proximal tubule cells.
Trichloroethylene (TRI)Metabolized primarily through the glutathione conjugation pathway to form S-(1,2-dichlorovinyl)glutathione (DCVG).Highlights the key metabolic pathway leading to the formation of nephrotoxic conjugates in human kidney cells.

Immortalized human renal proximal tubular epithelial cell lines, such as RPTEC/TERT1, offer a more readily available and consistent alternative to primary cells for nephrotoxicity screening. These cells are immortalized through the expression of human telomerase reverse transcriptase (hTERT), which allows them to bypass replicative senescence while maintaining many of the key characteristics of primary proximal tubule cells. atcc.org These characteristics include the formation of "domes" at high cell densities, indicating functional cell polarization, and the expression of important transporters and enzymes like Aminopeptidase (B13392206) N and γ-Glutamyl Transferase. atcc.org

The RPTEC/TERT1 cell line has been utilized to investigate the transcriptomic responses to dichlorovinyl cysteine conjugates. In a comparative study, these cells were found to be one of the most sensitive models to S-(1,2-dichlorovinyl)glutathione (1,2-DCVG) and S-(1,2-dichlorovinyl)-L-cysteine (1,2-DCVC), showing a significant number of differentially expressed genes upon exposure. nih.gov This sensitivity highlights their utility in identifying the molecular pathways perturbed by these nephrotoxicants. The study also demonstrated that RPTEC/TERT1 cells were responsive in a concentration-dependent manner to these compounds, further validating their use in toxicological assessments. nih.gov

Summary of RPTEC/TERT1 Sensitivity to Dichlorovinyl Cysteine Conjugates:

CompoundObserved EffectNumber of Differentially Expressed Genes (Top Concentration)
S-(1,2-dichlorovinyl)glutathione (1,2-DCVG)High sensitivity768
S-(1,2-dichlorovinyl)-L-cysteine (1,2-DCVC)High sensitivityNot specified

The porcine kidney cell line, LLC-PK1, has been a valuable in vitro model for studying the transport and toxicity of S-cysteine conjugates for many years. These cells exhibit many characteristics of proximal tubular cells, making them a relevant system for investigating nephrotoxicity.

Research using LLC-PK1 cells has provided significant insights into the mechanisms of toxicity of dichlorovinyl cysteine conjugates. Studies have shown that S-(1,2-dichlorovinyl)-L-glutathione is toxic to these cells, and this toxicity can be prevented by inhibiting the enzyme γ-glutamyl transpeptidase, which is responsible for converting the glutathione conjugate to the cysteine conjugate. nih.gov This finding provides direct evidence for the metabolic activation of the glutathione conjugate within the kidney cells. Furthermore, long-term exposure of LLC-PK1 cells to non-cytotoxic concentrations of DCVC has been shown to induce dedifferentiation of the cells, a process that may be relevant to chronic renal toxicity and carcinogenicity. This dedifferentiation was characterized by morphological changes and the loss of key renal tubule cell functions. nih.gov

Human induced pluripotent stem cell (iPSC)-derived kidney models, including kidney organoids, represent a cutting-edge technology for in vitro nephrotoxicity assessment. nih.gov These models offer the potential to create patient-specific and disease-specific kidney tissues in a dish, providing a powerful platform for personalized medicine and toxicology. While specific studies investigating the effects of this compound on iPSC-derived kidney models are not yet available, the general utility of these models for assessing drug-induced nephrotoxicity is well-established. nih.govnih.gov

Kidney organoids can recapitulate many of the complex structures of the native kidney, including glomeruli, proximal tubules, and distal tubules. This structural and functional similarity to the human kidney makes them a highly promising tool for predicting human-relevant nephrotoxic responses. nih.gov Their use in assessing the toxicity of various compounds has demonstrated their ability to identify damage to specific renal cell types, such as podocytes and proximal tubular endothelial cells. nih.gov

Hepatic and Extrahepatic Cellular Research Models

While the kidney is the primary target of dichlorovinyl cysteine conjugates, the liver plays a crucial role in the initial metabolism of the parent compounds and the formation of glutathione conjugates. Therefore, hepatic cell models are important for understanding the complete biotransformation pathway of these toxicants.

The human hepatoma cell line, HepaRG, is a widely used in vitro model for studying drug metabolism and hepatotoxicity. These cells can be differentiated into hepatocyte-like cells that express a wide range of phase I and phase II drug-metabolizing enzymes, making them a valuable tool for investigating the biotransformation of xenobiotics. cellosaurus.orgscience.govnih.gov

In the context of dichlorovinyl cysteine conjugates, HepaRG cells have been shown to be sensitive to DCVC and its glutathione conjugate, exhibiting a significant number of differentially expressed genes upon exposure. nih.gov This indicates that these cells possess the necessary metabolic machinery to process these compounds and are susceptible to their toxic effects. The ability of HepaRG cells to model these responses makes them a useful system for studying the initial steps of biotransformation that can lead to the formation of nephrotoxic metabolites.

Placental and Trophoblast Cell Lines (e.g., HTR-8/SVneo, BeWo cells)

Placental and trophoblast cell lines are crucial for investigating the potential reproductive and developmental toxicity of dichlorovinyl cysteine conjugates. The HTR-8/SVneo and BeWo cell lines are two of the most commonly used models in this context.

HTR-8/SVneo Cells: This cell line is derived from first-trimester human extravillous trophoblasts and is often used to model the invasive and proliferative aspects of the placenta. Research has shown that S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a related and more extensively studied compound, induces toxicity in HTR-8/SVneo cells in a time- and concentration-dependent manner. Studies have demonstrated that DCVC can lead to decreased cell viability and alterations in cellular metabolism. For instance, exposure to DCVC has been shown to disrupt glucose metabolism and stimulate the compensatory use of other macronutrients like glycerol, lipids, and amino acids to maintain cellular energy levels. Amino acid deprivation has been found to increase the susceptibility of these cells to DCVC-induced cytotoxicity.

BeWo Cells: The BeWo cell line is a human choriocarcinoma-derived cell line that is often used to model the endocrine and transport functions of the syncytiotrophoblast layer of the placenta. Like HTR-8/SVneo cells, BeWo cells have been used to study the toxic effects of DCVC. Research has indicated that BeWo cells can be a valuable in vitro model for predicting the placental transfer of various compounds.

Table 1: Research Findings on DCVC in Placental Cell Lines

Cell Line Compound Key Findings
HTR-8/SVneo S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Induces time- and concentration-dependent cytotoxicity. Disrupts glucose metabolism, leading to compensatory utilization of glycerol, lipids, and amino acids. Amino acid deprivation enhances cytotoxicity.
BeWo S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Serves as a model for predicting placental transfer of compounds.

Immunological Cell Models (e.g., Macrophage-like THP-1 cells)

To investigate the immunotoxic potential of dichlorovinyl cysteine conjugates, immunological cell models are employed. The macrophage-like THP-1 cell line is a prominent model in this area.

THP-1 Cells: This human monocytic leukemia cell line can be differentiated into macrophage-like cells, which are key players in the immune system. Research has utilized THP-1 cells to study the effects of DCVC on immune responses. Studies have shown that DCVC can inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), from lipopolysaccharide (LPS)-stimulated THP-1 cells. This suggests that DCVC may have immunosuppressive effects.

Table 2: Research Findings on DCVC in Immunological Cell Models

Cell Line Compound Key Findings
THP-1 (macrophage-like) S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Inhibits lipopolysaccharide (LPS)-stimulated release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), suggesting potential immunosuppressive effects.

Neuronal Cell Models (e.g., LUHMES, UKN5, BCC42)

LUHMES Cells: The Lund Human Mesencephalic (LUHMES) cell line is a conditionally immortalized human dopaminergic neuronal precursor cell line. It can be differentiated into mature, functional neurons, making it a valuable tool for neurotoxicity studies. LUHMES cells have been used to investigate the effects of various neurotoxicants, often in three-dimensional (3D) culture systems that better mimic the in vivo environment. These models allow for the study of long-term exposure and cellular resilience to toxicants.

UKN5 and BCC42 Cells: There is currently no publicly available scientific literature detailing the specific characteristics, origin, or research applications of cell lines designated as UKN5 and BCC42 in the context of neurotoxicity or general toxicology studies.

Vascular Endothelial Cell Models (e.g., HUVEC/TERT2)

Vascular endothelial cells form the inner lining of blood vessels and are a critical target for systemically circulating toxicants. The HUVEC/TERT2 cell line is a common model for studying vascular toxicity.

HUVEC/TERT2 Cells: This is an immortalized human umbilical vein endothelial cell line. These cells retain many of the key characteristics of primary endothelial cells, making them a robust model for in vitro toxicology studies. HUVEC/TERT2 cells are used to investigate various aspects of vascular function and dysfunction, including angiogenesis, inflammation, and barrier integrity, in response to chemical exposures. While specific studies on this compound were not identified, this cell line serves as a relevant model for assessing the potential vascular effects of such compounds.

Comparative Biochemistry and Interspecies Investigations of Dichlorovinyl Cysteine Conjugates

Interspecies Variability in Glutathione (B108866) Conjugation Pathway Flux (Human, Rat, Mouse)

The initial step in the bioactivation pathway leading to the formation of toxic metabolites is the conjugation of TCE with glutathione (GSH) to form S-(1,2-dichlorovinyl)glutathione (DCVG). The subsequent processing of DCVG is a critical determinant of the ultimate toxic dose of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and its downstream products.

Significant species-dependent differences exist in the rates of DCVG formation. Studies have shown that in kidney subcellular fractions, the rate of DCVG formation is approximately 10-fold higher in mice than in rats. nih.gov In contrast, liver subcellular fractions from mice exhibit a 4- to 8-fold higher rate of DCVG formation compared to corresponding rat tissues. nih.gov In male rats, the rate of DCVG formation is more than three times higher in liver cells and subcellular fractions than in females, a difference that is less pronounced in mice. nih.gov

In freshly isolated human proximal tubular (hPT) cells, the formation of DCVG has been demonstrated to follow biphasic kinetics. nih.gov This indicates a complex, concentration-dependent process. The relevance of this pathway in human kidney cells is underscored by the fact that GSH conjugation of TCE was detected in cells from all patients tested in one study, while the alternative oxidative metabolism pathway was only minimally detectable. nih.govoup.com This suggests that the glutathione conjugation pathway is the primary route for TCE metabolism in the human kidney. nih.govoup.com

The flux through the glutathione conjugation pathway is a key factor in determining the amount of the precursor to Glutamyl-S-(1,2-dichlorovinyl)cysteine that is formed, thereby influencing the subsequent generation of nephrotoxic metabolites. The higher rates of DCVG formation in mice compared to rats may contribute to species-specific differences in susceptibility to TCE-induced toxicity. nih.gov

Interactive Data Table: Comparative Rates of S-(1,2-dichlorovinyl)glutathione (DCVG) Formation

SpeciesTissue/Cell TypeRelative Rate of DCVG FormationReference
MouseKidney Subcellular Fractions~10-fold higher than rat nih.gov
MouseLiver Subcellular Fractions4- to 8-fold higher than rat nih.gov
RatKidney Cells & Subcellular Fractions5- to 20-fold lower than rat liver nih.gov
HumanProximal Tubular CellsFollows biphasic kinetics nih.gov

Differential Enzymatic Activities and Isoform Expression Across Species (e.g., FMO, GGT, Beta-Lyase)

Following the formation of DCVG, a series of enzymatic reactions occur that can lead to bioactivation. The activities and expression of these enzymes—gamma-glutamyltransferase (GGT), cysteine conjugate beta-lyase, and flavin-containing monooxygenases (FMOs)—exhibit significant interspecies variation.

Gamma-Glutamyltransferase (GGT): GGT is responsible for the cleavage of the gamma-glutamyl moiety from glutathione conjugates, a key step in the formation of cysteine conjugates. Research has demonstrated that GGT activity is approximately 20-fold higher in rat kidneys compared to mouse kidneys. nih.gov In rats, renal GGT activity is significantly higher than in the liver, where it is barely detectable. nih.gov This high renal GGT activity in rats suggests a greater capacity to process DCVG to its corresponding cysteinylglycine (B43971) derivative, and subsequently to DCVC, within the kidney.

Flavin-Containing Monooxygenases (FMOs): DCVC can also be bioactivated through S-oxidation, a reaction catalyzed by FMOs, particularly FMO3. This reaction forms S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (B87167) (DCVCS), a potent reactive electrophile. However, there are significant species and tissue differences in FMO expression. While FMO3 is the major isoform in adult human liver, its expression in the human kidney is low. nih.gov In vitro studies have shown that while DCVC incubation with human liver microsomes leads to the formation of DCVCS, this metabolite is not detectable in similar experiments using human kidney microsomes. nih.gov This suggests that the S-oxidation of DCVC in the human kidney is likely to be a minor pathway compared to the liver. The expression of FMOs is also known to be unique to each animal species, making direct extrapolation between species challenging. nih.gov

Interactive Data Table: Interspecies Comparison of Key Enzyme Activities

EnzymeSpecies ComparisonTissueSignificanceReference
Gamma-Glutamyltransferase (GGT)Rat > Mouse (~20-fold)KidneyHigher capacity for DCVG processing in rats. nih.gov
Cysteine Conjugate Beta-LyaseRat > Human (~10-fold overall activity)Kidney CytosolPotentially lower bioactivation of DCVC in human kidney.
Flavin-Containing Monooxygenase 3 (FMO3)Human Liver > Human KidneyLiver vs. KidneyS-oxidation of DCVC is likely a minor pathway in human kidney. nih.gov

Comparative Cellular and Physiological Responses in Different Species-Derived Cells

The interspecies differences in metabolic pathways have direct consequences on the cellular and physiological responses to dichlorovinyl cysteine conjugates. In vitro studies using cells derived from different species provide valuable insights into these differential effects.

Studies on primary cultures of rat renal proximal and distal tubular cells have shown that DCVC is markedly cytotoxic. nih.gov In male Fischer 344 rats, administration of DCVC leads to the excretion of tricarboxylic acid cycle intermediates, indicating mitochondrial dysfunction, although without causing overt renal pathology at the tested doses. nih.gov In Swiss-Webster mice, DCVC is a selective proximal tubular nephrotoxicant, causing acute tubular necrosis. nih.gov The severity of the renal injury and the subsequent tissue repair response in mice are dose-dependent. nih.gov

In freshly isolated human proximal tubular cells, DCVC causes time- and concentration-dependent cellular injury, as measured by the release of lactate (B86563) dehydrogenase (LDH). nih.govoup.com Interestingly, a beta-lyase inhibitor did not protect these human cells from DCVC-induced injury, suggesting that other bioactivation pathways may be important in humans, or that the inhibitor was not effective under the experimental conditions. nih.govoup.com

A comparative study on the cytotoxicity of a different compound in primary hepatocytes from mice and rats showed that rat hepatocytes were more susceptible. usu.edu While not directly involving DCVC, this highlights the principle of species-specific cellular responses to toxicants. The response to DCVC in different species is a complex interplay between the rates of its formation, the activity of bioactivating enzymes, and the intrinsic susceptibility of the cells to the resulting reactive metabolites.

Interactive Data Table: Comparative Cellular Responses to S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

SpeciesCell TypeObserved EffectReference
HumanFreshly Isolated Proximal Tubular CellsTime- and concentration-dependent cytotoxicity (LDH release). nih.govoup.com
RatPrimary Renal Proximal and Distal Tubular CellsMarked cytotoxicity. nih.gov
Rat (Fischer 344)In vivoIncreased urinary excretion of citrate (B86180) and succinate. nih.gov
Mouse (Swiss-Webster)In vivoDose-dependent acute proximal tubular necrosis. nih.gov

Implications of Species Differences for Elucidating Biochemical Mechanisms

The observed species differences in the metabolism and toxicity of dichlorovinyl cysteine conjugates are not merely a challenge for risk assessment but also a valuable tool for elucidating the underlying biochemical mechanisms of toxicity. By comparing species with different metabolic profiles and susceptibilities, researchers can identify the key pathways and enzymes responsible for the toxic effects.

The higher susceptibility of male rats to TCE-induced renal toxicity, for instance, correlates with higher rates of DCVG formation in this species and sex. nih.gov This supports the hypothesis that the glutathione conjugation pathway is a critical determinant of nephrotoxicity. The finding that humans have a lower capacity for renal bioactivation of DCVC via beta-lyase compared to rats suggests that humans may be less susceptible to the nephrotoxic effects of TCE. nih.gov However, the demonstrated cytotoxicity of DCVC in human renal cells indicates that the pathway is still of concern. nih.govoup.com

These interspecies comparisons help to build a more complete picture of the toxicokinetic and toxicodynamic factors that contribute to the toxicity of this compound and its metabolites. This knowledge is essential for developing more accurate, mechanistically based models for human health risk assessment, moving beyond simple extrapolation from animal data. The study of these variations underscores the importance of considering species-specific metabolic idiosyncrasies when investigating the mechanisms of chemical-induced toxicity. researchgate.net

Advanced Analytical Methodologies for Dichlorovinyl Cysteine and Its Metabolites

Mass Spectrometry-Based Quantification Techniques (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the quantitative analysis of DCVC and its metabolites. This technique offers unparalleled specificity and sensitivity, allowing for the precise measurement of these compounds even at low concentrations within intricate biological matrices. The coupling of liquid chromatography for physical separation with tandem mass spectrometry for mass-based detection and quantification provides a robust analytical platform. nih.govfoodriskmanagement.com

A significant advancement in the analysis of the glutathione (B108866) conjugation pathway is the development of LC-MS/MS methods that can simultaneously measure multiple key metabolites. nih.govfigshare.com Methods have been established for the concurrent detection of S-(1,2-dichlorovinyl)glutathione (DCVG), the initial conjugate; S-(1,2-dichlorovinyl)-L-cysteine (DCVC), the product of further metabolism; and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC), the urinary mercapturic acid. nih.govacs.org This capability is vital for creating a comprehensive toxicokinetic profile, as it allows researchers to trace the metabolic fate of the parent compound through its bioactivation and detoxification pathways in a single analytical run. nih.govfigshare.com For instance, a method was developed for the simultaneous analysis of related trichloroethylene (B50587) metabolites—TCVG, TCVC, and NAcTCVC—in various mouse tissues, highlighting the applicability of this approach to related halogenated alkenes. figshare.com

Table 1: Key Metabolites in the DCVC Pathway Detected by LC-MS/MS

Metabolite NameAbbreviationRole in Pathway
S-(1,2-dichlorovinyl)glutathioneDCVGInitial glutathione conjugate
S-(1,2-dichlorovinyl)-L-cysteineDCVCMetabolite formed from DCVG
N-acetyl-S-(1,2-dichlorovinyl)-L-cysteineNAcDCVCDetoxification product excreted in urine (mercapturate)

To ensure the accuracy and precision of quantitative bioanalysis by LC-MS/MS, the use of stable isotope-labeled (SIL) internal standards is the preferred approach. nih.govscispace.com SIL internal standards, such as those labeled with Carbon-13 (¹³C) or Deuterium (D), have chemical and physical properties nearly identical to the analyte of interest. foodriskmanagement.comlibios.fr This similarity allows them to co-elute chromatographically and experience similar ionization effects, effectively correcting for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement. nih.gov The use of a deuterated surrogate analyte, D4-cystine, has been successfully employed to quantify both exogenous and endogenous cystine levels, demonstrating the power of this approach. nih.gov The development of methods using SIL internal standards for DCVC and its metabolites is crucial for generating reliable quantitative data for toxicokinetic modeling and risk assessment. figshare.com

LC-MS/MS methods have demonstrated high sensitivity and robustness for quantifying DCVC metabolites across a range of biological matrices. Analytical methods have been successfully developed and validated for the detection of these compounds in liver, kidneys, serum, and urine. nih.govfigshare.com For example, after administration of DCVC to rats, the mercapturate N-acetyl-S-(1,2-dichlorovinyl)-N-acetyl-L-cysteine was detected in plasma within 5 minutes, and both this mercapturate and inorganic sulfate (B86663) were identified as major urinary metabolites. nih.gov The ability to measure these analytes in different tissues is critical, as the kidney is a primary target for DCVC toxicity. nih.gov Furthermore, methods have been optimized to detect metabolites in urine, which is essential for non-invasive biomonitoring of exposure. researchgate.netnih.gov The sensitivity of these assays can reach low nanogram per milliliter (ng/mL) levels, which is necessary for detecting metabolites following environmental or occupational exposure scenarios. nih.gov

Transcriptomic Profiling Methodologies (e.g., mRNA-Templated Oligo-Sequencing)

Transcriptomics provides a powerful tool for understanding the cellular responses to chemical exposure by measuring changes in gene expression. wepredic.com High-throughput transcriptomic screening, utilizing techniques like mRNA-templated oligo-sequencing (TempO-Seq), allows for the efficient analysis of gene expression changes across multiple cell types and concentrations of a toxicant. nih.gov This approach can identify key cellular pathways and stress responses activated by compounds like DCVC. nih.govnih.gov

A study using TempO-Seq on six human-derived cell models exposed to DCVC and its glutathione conjugate, DCVG, revealed significant, cell-type-dependent stress responses. nih.gov The renal cell model (RPTEC/TERT1) was the most sensitive, showing an early Nrf2 oxidative stress response at low micromolar concentrations. nih.gov At higher concentrations, both the Nrf2 pathway and the Unfolded Protein Response (UPR) were activated in multiple cell models, including neuronal models, supporting hypotheses that DCVC may be involved in neurotoxic effects. nih.gov Another study found that DCVC exposure in a macrophage cell model led to the differential expression of 826 genes, suppressing multiple lipopolysaccharide-stimulated inflammatory pathways. nih.gov These transcriptomic approaches are invaluable for elucidating the molecular mechanisms of toxicity and for predictive toxicology. wepredic.com

Table 2: Transcriptomic Responses to DCVC Exposure in Human Cell Models

Cell ModelKey Pathway(s) ActivatedRelevant FindingReference
RPTEC/TERT1 (Kidney)Nrf2, Unfolded Protein Response (UPR)Most sensitive model; early Nrf2 activation at 3 µM. nih.gov
LUHMES (Neuronal)Nrf2, UPRSupports potential role of DCVC in neurotoxicity. nih.gov
BCC42 (Brain Cortical)Nrf2, UPRShowed significant Nrf2 and UPR responses. nih.gov
THP-1 (Macrophage)Inflammation pathways (e.g., TLR4, Interleukin)Suppressed LPS-stimulated inflammatory responses. nih.gov

Biochemical Assays for Enzyme Activity and Metabolic Flux Determination

A critical enzyme in the bioactivation of DCVC is cysteine conjugate β-lyase (C-S lyase). nih.govwikipedia.org This enzyme catalyzes the cleavage of the C-S bond in DCVC, leading to the formation of a reactive thiol that is believed to be the ultimate toxic species. nih.govnih.gov Assessing the activity of β-lyase is therefore essential for understanding the tissue-specific toxicity of DCVC.

Several protocols exist for assaying β-lyase activity. nih.gov Most assays rely on measuring the formation of pyruvate (B1213749), a product of the β-elimination reaction. nih.gov Pyruvate can be quantified using various methods, including HPLC after derivatization to a fluorescent compound or a colorimetric assay using 2,4-dinitrophenylhydrazone, the latter being suitable for high-throughput screening. nih.gov Assays can also be based on the loss of the substrate (e.g., DCVC) or the formation of the thiol product. nih.gov It is important to note that multiple enzymes can exhibit β-lyase activity, and the choice of assay may influence the results. nih.govnih.gov For example, different assay conditions, such as the presence of specific α-keto acids, may be required depending on the specific enzyme (e.g., glutamine transaminase K vs. aspartate aminotransferase) being investigated. nih.gov

Table 3: Methods for Assessing Cysteine Conjugate β-Lyase Activity

Assay PrincipleDetection MethodSubstrate ExampleReference
Pyruvate FormationHPLC with fluorescence detection (o-phenylenediamine derivatization)Most cysteine S-conjugates nih.gov
Pyruvate FormationColorimetric/Spectrophotometric (2,4-dinitrophenylhydrazone derivatization)Most cysteine S-conjugates nih.gov
Substrate LossHigh-Performance Liquid Chromatography (HPLC)Selected cysteine S-conjugates nih.gov
Thiol FormationSpectrophotometry (reaction with chromogenic reagents)S-(2-benzothiazolyl)-L-cysteine nih.gov

Quantification of Gamma-Glutamyl Transpeptidase Activity

Gamma-glutamyl transpeptidase (GGT) is a crucial cell-surface enzyme that plays a key role in the metabolism of glutathione and its conjugates. nih.gov The activity of GGT is integral to the bioactivation of Glutamyl-S-(1,2-dichlorovinyl)cysteine (DCVC), as it catalyzes the removal of the γ-glutamyl moiety, a critical step in the pathway leading to the formation of reactive intermediates. nih.gov Consequently, the accurate quantification of GGT activity is essential for studying the toxicology and metabolic fate of DCVC. Several well-established analytical methodologies are employed for this purpose, primarily involving colorimetric, fluorometric, and electrochemical assays. google.comnih.govnih.gov

The most common methods for determining GGT activity are kinetic colorimetric assays. google.com These assays typically utilize a synthetic substrate, such as L-γ-glutamyl-p-nitroanilide, which upon enzymatic cleavage by GGT, releases a chromogenic product, p-nitroaniline. google.comsigmaaldrich.com The rate of p-nitroaniline formation, which is directly proportional to the GGT activity in the sample, can be measured spectrophotometrically by monitoring the increase in absorbance at a specific wavelength, typically between 405 and 418 nm. google.comsigmaaldrich.com To enhance sensitivity and overcome interference from other components in biological samples like blood, some methods involve a subsequent diazotization and coupling reaction to produce a more intensely colored product for measurement. google.com

Coupled enzyme assays provide an alternative approach, using the natural substrate glutathione (GSH). nih.gov In this system, GGT acts on GSH, and the resulting product, cysteinylglycine (B43971), is further cleaved by an aminopeptidase (B13392206) to release free cysteine. The liberated cysteine is then quantified, often by reacting it with ninhydrin (B49086) to produce a colored compound that can be measured spectrophotometrically. nih.gov This method is particularly useful for enzymological studies on GGT-related enzymes. nih.gov

More advanced techniques include liquid chromatography-mass spectrometry (LC-MS) based methods. These can directly measure the various γ-glutamyl peptides produced by the GGT reaction, offering high specificity and the ability to profile the transpeptidation products comprehensively. researchgate.net Electrochemical methods have also been developed, where a glutathione-modified electrode is used. The enzymatic activity of GGT alters the electrode surface, leading to a change in the electrochemical response when a redox-active species like copper (Cu2+) is introduced. nih.gov

Table 1: Methodologies for Quantifying Gamma-Glutamyl Transpeptidase (GGT) Activity

Methodology Principle Substrate(s) Detection Method Key Advantages Reference(s)
Kinetic Colorimetric Assay GGT cleaves a synthetic substrate to release a chromophore. The rate of color formation is proportional to GGT activity.L-γ-glutamyl-p-nitroanilide, GlycylglycineSpectrophotometry (405-418 nm)Simple, direct, widely used in clinical and research settings. google.com, sigmaaldrich.com
Coupled Enzyme Colorimetric Assay GGT and a second enzyme (e.g., leucine (B10760876) aminopeptidase) act sequentially on GSH to release cysteine, which is then quantified.Glutathione (GSH)Spectrophotometry (Ninhydrin reaction)Uses the natural substrate, useful for detailed enzymological studies. nih.gov
Electrochemical Assay GGT catalysis occurs on a GSH-modified electrode, altering its surface and changing the electrochemical signal in the presence of a reporter ion.Glutathione (GSH)Cyclic VoltammetryHigh sensitivity, simple electrode preparation. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Chromatographic separation followed by mass spectrometric detection and quantification of specific γ-glutamyl peptides produced by GGT.Glutathione (GSH) and various amino acid acceptorsMass SpectrometryHigh specificity, provides detailed profile of reaction products. researchgate.net

Proteomic Approaches for Characterization of Covalent Modifications

The reactive metabolites of DCVC are known to form covalent adducts with cellular macromolecules, particularly proteins. These modifications can disrupt protein function, leading to cellular stress, organelle dysfunction, and ultimately, cytotoxicity. Proteomic methodologies are indispensable tools for identifying the specific protein targets of DCVC and characterizing the nature of these covalent modifications. nih.govnih.gov These approaches provide critical insights into the molecular mechanisms of DCVC-induced toxicity. nih.gov

A cornerstone of proteomic analysis in this context is mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS) for the separation and identification of peptides from complex protein mixtures. nih.govnih.govnih.gov In a typical bottom-up proteomics workflow, proteins from control and DCVC-treated samples are extracted and digested into smaller peptides using an enzyme like trypsin. These peptide mixtures are then analyzed by LC-MS/MS. The covalent adduction of a protein by a DCVC metabolite results in a characteristic mass shift in the modified peptide, which can be detected by the mass spectrometer. biorxiv.org Advanced MS techniques and data analysis algorithms allow for the precise identification of the modified protein and the specific amino acid residue (e.g., cysteine) that has been adducted. nih.govnih.gov

Two-dimensional gel electrophoresis (2-DE) is another powerful technique that has been applied to study the effects of DCVC. nih.gov This method separates proteins based on two independent properties: isoelectric point and molecular weight. By comparing the 2-DE protein profiles of control versus DCVC-exposed samples, researchers can identify proteins that have been downregulated, upregulated, or post-translationally modified. nih.gov Spots of interest can be excised from the gel, digested, and analyzed by mass spectrometry to identify the specific proteins affected. nih.gov For instance, studies using 2-DE and LC-MS/MS have successfully identified proteins involved in cellular energetics and structural integrity as targets in DCVC-induced renal failure. nih.gov

Phosphotyrosine proteomics represents a more targeted approach, focusing on changes in protein phosphorylation, a key post-translational modification (PTM) involved in cell signaling. nih.govnih.gov Using antibodies specific for phosphotyrosine residues, proteins with altered phosphorylation status following DCVC treatment can be enriched and subsequently identified by MS. This strategy has revealed that DCVC can induce changes in the tyrosine phosphorylation of specific proteins, such as actin-related protein 2 (Arp2), which are involved in regulating the actin cytoskeleton, preceding cell detachment and apoptosis. nih.gov

Table 2: Proteomic Approaches for Characterizing DCVC-Induced Covalent Modifications

Technique Description Typical Findings with DCVC Identified Protein Targets/Modifications Reference(s)
2-Dimensional Gel Electrophoresis (2-DE) with MS Proteins are separated by isoelectric point and molecular weight. Differentially expressed spots are excised and identified by mass spectrometry.Identification of proteins with altered expression levels in response to DCVC treatment in mouse kidneys.Downregulation of proteins involved in cellular energetics; changes in glucose-regulated protein 75 and proteasome alpha-subunit type 1. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) "Bottom-up" approach where digested peptides are separated and analyzed. Covalent adducts are detected as mass shifts on specific peptides.Identification of S-carboxymethylated proteins in bile following treatment with related toxicants. Provides direct evidence of covalent adduction.S-carboxymethylated proteins. nih.gov
Phosphotyrosine Proteomics Enrichment of tyrosine-phosphorylated proteins using specific antibodies, followed by MS identification.Revealed changes in the tyrosine phosphorylation status of a subset of proteins prior to apoptosis in renal cells.Actin-related protein 2 (Arp2), cytokeratin 8, t-complex protein 1 (TCP-1), gelsolin precursor. nih.gov
Chemoproteomics (e.g., CITe-Id) Uses affinity-tagged covalent inhibitors as enrichment reagents to directly identify dose-dependent binding at cysteine thiols across the proteome.While not explicitly used on DCVC in the cited literature, this approach is designed to identify protein-cysteine targets of covalent modifiers.Identifies specific cysteine residues that are covalently modified by reactive compounds. longdom.org

Future Research Directions and Unresolved Questions in Dichlorovinyl Cysteine Conjugate Biochemistry

Comprehensive Elucidation of the N-Glutamylation Pathway and its Biological Significance

The initial step in the bioactivation of TCE is its conjugation with glutathione (B108866), catalyzed by glutathione S-transferases (GSTs), to form S-(1,2-dichlorovinyl)glutathione (DCVG). researchgate.net This conjugate is then sequentially metabolized by γ-glutamyltransferase (GGT) and cysteinylglycine (B43971) dipeptidases to yield DCVC. nih.govresearchgate.net This multi-step process, broadly referred to as the mercapturic acid pathway, is critical for the subsequent toxification of the parent compound. nih.gov

While the general pathway is known, a deeper, quantitative understanding of this "N-glutamylation" route is required. Future research should focus on characterizing the specific GST isozymes involved in DCVG formation in various human tissues, particularly extrahepatic tissues like the kidney and brain, which are known targets for toxicity. nih.govnih.gov There is evidence for enzymatic formation of DCVG in liver microsomes and mitochondria, but the process appears to be nonenzymatic in the lung, brain, and kidney, a finding that warrants further investigation to clarify the mechanisms in these critical target organs. nih.gov

Unresolved questions remain regarding the efficiency and regulation of each enzymatic step. The biological significance lies in the fact that the rate of DCVG formation and its subsequent processing to DCVC can dictate the concentration of the ultimate toxicant in target cells. nih.gov Understanding the factors that influence this pathway—such as genetic polymorphisms in GSTs and GGT, competing substrates, and disease states—is crucial for identifying susceptible populations and developing targeted intervention strategies.

Investigation of Novel Metabolic Pathways and Previously Unidentified Metabolites

The bioactivation of DCVC is primarily attributed to the action of cysteine conjugate β-lyase, which cleaves the C-S bond to produce a reactive thiol, 1,2-dichlorovinylthiol (DCVT), along with pyruvate (B1213749) and ammonia. nih.govnih.gov DCVT is unstable and can rearrange to form other reactive species, including chlorothioketene and chlorothionoacetyl chloride. nih.gov However, studies analyzing the metabolic fate of radiolabeled DCVC have reported the presence of unidentified metabolites, suggesting that our knowledge of its biotransformation is incomplete. nih.govcapes.gov.br

Integration of Multi-Omics Data for Systems Biology Understanding of Cellular Responses

Exposure to DCVC triggers a complex cascade of cellular events, including mitochondrial dysfunction, oxidative stress, lipid peroxidation, and apoptosis. nih.govnih.govnih.goviaea.orgnih.gov To date, research has often focused on individual pathways or specific cellular endpoints. A systems-level understanding, however, requires the integration of multiple layers of biological data. Future investigations should leverage multi-omics approaches—including genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive model of the cellular response to DCVC.

For example, transcriptomic studies have shown that DCVC can alter the expression of genes involved in inflammation and apoptosis. iaea.orgnih.govnih.gov Metabolomic analyses have revealed DCVC-induced changes in energy metabolites and amino acids in placental cells. nih.govnih.gov The next frontier is to integrate these datasets. For instance, by correlating changes in gene and protein expression with alterations in the metabolome, researchers can construct detailed network models of the cellular perturbations. This approach can reveal novel mechanisms of toxicity, identify critical nodes in the response network that could be targeted for therapy, and uncover new biomarkers of exposure and effect. frontiersin.orgnih.gov Such an integrated approach is essential to move beyond a linear understanding of toxicity to a more holistic view that captures the dynamic and interconnected nature of the cellular response.

Development of Predictive In Vitro Models with Enhanced Human Relevance and Metabolic Fidelity

A variety of in vitro models have been instrumental in elucidating the mechanisms of DCVC toxicity, including primary human proximal tubular (hPT) cells, placental cell lines, macrophage-like cells, and cultured lenses. nih.govnih.govnih.govnih.gov These models have demonstrated that DCVC can induce apoptosis, inflammation, and metabolic disturbances across different cell types. iaea.orgnih.govnih.gov

However, a significant challenge in toxicology is the translation of findings from in vitro systems and animal models to human health risk assessment. Studies have noted important species-dependent differences in metabolism and toxicity, questioning the direct relevance of some animal models, like the rat kidney, for predicting human responses. oup.com Furthermore, conventional 2D cell cultures may not fully recapitulate the complex architecture and metabolic functions of human organs.

Therefore, a key future direction is the development and validation of advanced in vitro models with greater human relevance. These "new approach methodologies" (NAMs) include three-dimensional (3D) organoids and microphysiological systems (MPS), or "organs-on-a-chip." These models can better mimic the structural and functional complexity of human tissues, including cell-cell interactions and physiological flow conditions. For DCVC research, developing kidney, liver, or brain organoids that express the relevant transporters and metabolic enzymes (e.g., GGT, CCBL) at physiological levels would provide a more accurate platform for studying metabolism and toxicity, ultimately improving the prediction of human-specific adverse outcomes.

Table 1: Examples of In Vitro Models Used in Dichlorovinyl Cysteine Conjugate Research

Model SystemCell Type/TissueKey Findings Related to DCVCReference(s)
Isolated Human Proximal Tubular (hPT) CellsPrimary human kidney cellsDCVC is cytotoxic; toxicity is a result of metabolism by GSH conjugation pathway. oup.comnih.gov
BeWo and HTR-8/SVneo CellsHuman placental trophoblast cell linesDCVC induces apoptosis, reactive oxygen species, and alters energy metabolism. nih.goviaea.orgnih.gov
THP-1 CellsHuman macrophage-like cell lineDCVC inhibits lipopolysaccharide-stimulated inflammation pathways and cytokine secretion. nih.govnih.gov
Rabbit Renal Cortical SlicesRabbit kidney tissueBoth L-DCVC and D-DCVC isomers are toxic, with the L-isomer being more potent. nih.gov
Rat and Primate Lens Organ CultureExplanted lensesDCVC-induced opacity is primarily mediated by lenticular β-lyase metabolism. nih.gov
Isolated Rat Kidney Proximal TubulesRat kidney cellsDCVC is rapidly metabolized following transport; activation of NAc-DCVC depends on slower deacetylation. nih.govcapes.gov.br

Advanced Computational Modeling of Metabolic Pathways and Molecular Interactions

Computational modeling offers a powerful tool for integrating complex biological data, simulating metabolic processes, and predicting toxicological outcomes. While experimental studies have generated valuable kinetic data on the transport and metabolism of DCVC and its N-acetylated form, these data have not yet been fully leveraged in advanced computational models. nih.govnih.govcapes.gov.br

Future research should focus on developing and applying physiologically based pharmacokinetic (PBPK) and systems toxicology models for DCVC. PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of DCVC and its parent compound, TCE, in the human body, helping to predict target organ dose under various exposure scenarios. Systems toxicology models, which can incorporate the multi-omics data discussed previously, can then link this predicted tissue exposure to specific molecular initiating events and adverse outcome pathways.

For example, kinetic parameters for the transport of DCVC and NAc-DCVC into proximal tubule cells have been determined. nih.gov This information can be used to build models that predict intracellular concentrations and the subsequent rate of bioactivation by β-lyase. By simulating these molecular interactions, computational models can help prioritize experimental studies, test hypotheses about mechanisms of toxicity, and support a more quantitative approach to chemical risk assessment.

Table 2: Kinetic Parameters for DCVC and NAc-DCVC Transport in Rat Kidney Proximal Tubules

CompoundTransport SystemApparent Km (µM)Apparent Vmax (nmol/mg·min)Reference(s)
DCVCComponent 1 (Na+-dependent)460.21 nih.govcapes.gov.br
DCVCComponent 2 (Na+-dependent)20807.3 nih.govcapes.gov.br
NAc-DCVCSingle System1570.65 nih.govcapes.gov.br

Q & A

Q. What are the primary mechanisms underlying DCVC-induced nephrotoxicity, and how are they experimentally validated?

DCVC nephrotoxicity is mediated via bioactivation by renal cysteine conjugate β-lyase, generating reactive thioketenes that alkylate cellular macromolecules. Methodological validation includes:

  • Enzyme inhibition studies : Use of aminooxyacetic acid (AOAA) to inhibit β-lyase activity, reducing cytotoxicity in proximal tubular cells .
  • Metabolite tracking : LC-MS/MS detection of S-(1,2-dichlorovinyl)glutathione (DCVG) and DCVC sulfoxide in renal tissues .
  • Cytotoxicity assays : Measurement of lactate dehydrogenase (LDH) release and ATP depletion in isolated rat kidney cells .

Q. What experimental models are recommended for studying DCVC toxicity in vitro and in vivo?

  • In vitro : Primary cultures of rat renal proximal tubular cells or human proximal tubular cells (HPTCs) for mechanistic studies .
  • In vivo : Male Fischer 344 rats or C57BL/6 mice, administered DCVC intraperitoneally (1–10 mg/kg), with renal histopathology and biomarker analysis (e.g., Kim-1, clusterin) .
  • Subcellular models : Isolated mitochondria to assess DCVC-induced oxidative stress and respiratory chain dysfunction .

Q. How can researchers quantify DCVC and its metabolites in biological matrices?

  • Analytical methods :
    • LC-MS/MS : Use stable isotope-labeled internal standards (e.g., DCVC-¹³C,d3) for precise quantification in plasma, urine, and tissues .
    • Derivatization protocols : Alkylation with iodoacetamide to stabilize thiol-containing metabolites prior to analysis .
  • Tissue binding studies : Radiolabeled [¹⁴C]-DCVC to correlate covalent adduct formation with toxicity endpoints .

Advanced Research Questions

Q. How do conflicting data on species-specific susceptibility to DCVC inform experimental design?

Rodent studies show pronounced nephrotoxicity in rats versus mice, while human HPTCs exhibit lower β-lyase activity, suggesting interspecies metabolic differences. Key strategies:

  • Comparative enzyme kinetics : Measure β-lyase activity in renal cytosolic fractions across species .
  • Cross-species PBPK modeling : Integrate enzyme expression data and metabolic rates to predict human toxicity .
  • Transgenic models : Use β-lyase knockout mice to isolate enzyme-specific effects .

Q. What methodological approaches resolve contradictions in DCVC’s role in carcinogenesis?

While DCVC sulfoxide is genotoxic in vitro, epidemiologic links to human renal cancer remain debated. Approaches include:

  • DNA adduct profiling : ³²P-postlabeling to detect DCVC-derived adducts in renal DNA .
  • Omics integration : Transcriptomic analysis of NF-κB and Nrf2 pathways in DCVC-exposed cell lines to identify pro-carcinogenic signals .
  • Dose-response reconciliation : Compare low-dose chronic exposure (mimicking environmental levels) versus acute high-dose regimens in animal models .

Q. How do researchers differentiate between mitochondrial dysfunction and oxidative stress as drivers of DCVC toxicity?

  • Mitochondrial assays :
    • Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using Seahorse XF analyzers .
    • Assess mitochondrial membrane potential (ΔΨm) via JC-1 staining .
  • Oxidative stress markers : Quantify glutathione (GSH/GSSG) ratios, lipid peroxidation (MDA levels), and catalase/SOD activity .
  • Inhibitor studies : Use rotenone (Complex I inhibitor) or TEMPOL (ROS scavenger) to dissect mechanisms .

Q. What advanced techniques elucidate DCVC sulfoxidation’s role in enhancing toxicity?

  • Sulfoxide characterization : Synthesize N-Biotinyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide as a stable analog for proteomic studies .
  • Reactivity assays : Monitor sulfoxide adduct formation with glutathione (GSH) or kidney proteins using HPLC-UV .
  • Enzyme source identification : Recombinant flavin-containing monooxygenase (FMO3) versus cytochrome P450 isoforms in sulfoxide generation .

Q. How do interindividual differences in β-lyase activity impact risk assessment?

  • Human tissue banks : Screen renal cortical samples for β-lyase activity variability using spectrophotometric assays (pyruvate formation from DCVC) .
  • Personalized toxicology : Correlate polymorphisms in GCLM (glutamate-cysteine ligase) or CCBL1 (β-lyase) genes with susceptibility in population studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.